1-Bencil-4-fenilpiperidina-4-carbonitrilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile and related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. Techniques such as nucleophilic substitutions at the carbonyl center have been highlighted as remarkable, showcasing stepwise mechanisms often involving the formation of zwitterionic tetrahedral intermediates or concerted mechanisms, depending on the reactants and conditions used (Dey, 2015).

Molecular Structure Analysis

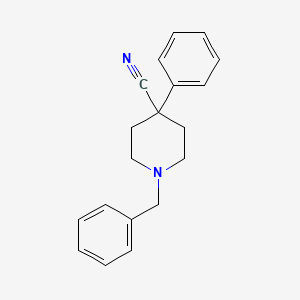

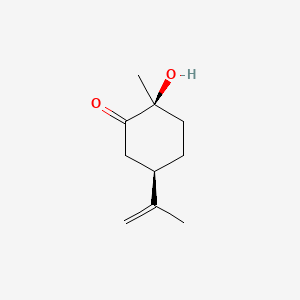

The molecular structure of 1-Benzyl-4-phenylpiperidine-4-carbonitrile is characterized by its benzyl and phenyl substituents, which significantly influence its chemical behavior and reactivity. Studies on compounds like benzene-1,3,5-tricarboxamide have shown the importance of understanding the supramolecular self-assembly behavior of such molecules, which can be applied to the analysis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

1-Benzyl-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitutions and additions, highlighting its reactivity towards different chemical agents. The versatility of benzoxaboroles, for example, underlines the potential reactivity of 1-Benzyl-4-phenylpiperidine-4-carbonitrile in forming new bonds and undergoing transformations (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, such as melting point, boiling point, and solubility, are crucial for its application in various fields. These properties depend significantly on its molecular structure and the nature of its substituents. For instance, the synthesis and structural properties of related compounds provide insights into the behavior of 1-Benzyl-4-phenylpiperidine-4-carbonitrile under different conditions (Issac & Tierney, 1996).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-phenylpiperidine-4-carbonitrile, including reactivity, stability, and interaction with other molecules, are fundamental for its application in synthesis and drug development. The compound's ability to undergo various chemical reactions, forming new bonds and structures, is of particular interest. Studies on compounds like 2-fluoro-4-bromobiphenyl provide a foundation for understanding the reactivity and potential applications of 1-Benzyl-4-phenylpiperidine-4-carbonitrile in synthetic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Aplicaciones Científicas De Investigación

Farmacología

1-Bencil-4-fenilpiperidina-4-carbonitrilo: se ha identificado como un derivado de piperidina que actúa como un bloqueador de los canales de calcio . Esta propiedad es significativa en el desarrollo de tratamientos para enfermedades cardiovasculares, donde los bloqueadores de los canales de calcio se utilizan para reducir la presión arterial y tratar la angina.

Síntesis orgánica

En la síntesis orgánica, este compuesto sirve como un intermedio versátil. Su estructura permite diversas transformaciones de grupos funcionales, lo que lo hace valioso para construir moléculas complejas, particularmente en la síntesis de productos farmacéuticos y agroquímicos .

Química medicinal

El papel del compuesto en la química medicinal es crucial debido a sus características estructurales. Se puede utilizar para sintetizar una amplia gama de moléculas bioactivas, incluidos posibles candidatos a fármacos con actividad en el sistema nervioso central (SNC) .

Bioquímica

En bioquímica, This compound se puede utilizar para estudiar las interacciones enzima-sustrato, especialmente en sistemas donde los anillos de piperidina actúan como grupos funcionales clave que influyen en la actividad biológica .

Aplicaciones industriales

Si bien los usos industriales específicos de este compuesto no están detallados en la literatura disponible, sus propiedades químicas sugieren una utilidad potencial en la fabricación de tintes, resinas y otros materiales relacionados con los polímeros debido a su estabilidad y reactividad .

Investigación en neurociencia

Dado su posible papel como bloqueador de los canales de calcio y su influencia en la actividad del SNC, This compound puede usarse en investigación en neurociencia para explorar nuevos tratamientos para trastornos neurológicos como la epilepsia y el trastorno bipolar .

Descubrimiento de fármacos

Las propiedades farmacocinéticas de este compuesto, como la alta absorción gastrointestinal y la permeabilidad a la barrera hematoencefálica, lo convierten en un andamiaje valioso en el descubrimiento de fármacos, particularmente para fármacos con actividad en el SNC .

Seguridad química y toxicología

This compound: también es relevante en el campo de la seguridad química y la toxicología. Su perfil de seguridad, incluidas las declaraciones de peligro y las medidas de precaución, debe entenderse a fondo para su manipulación y uso en entornos de laboratorio .

Direcciones Futuras

Mecanismo De Acción

- The sigma-1 receptor is a protein located in the endoplasmic reticulum (ER) and plays a role in various cellular processes, including calcium homeostasis, cell survival, and stress responses .

- Activation of the sigma-1 receptor can impact neuronal function, cellular stress responses, and mitochondrial function .

- The sigma-1 receptor is involved in several pathways, including:

- Impact on Bioavailability : Factors like solubility, metabolism, and transporters affect bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBONLVMDCVPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971675 | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56243-25-5, 71258-18-9 | |

| Record name | 1-Benzyl-4-cyano-4-phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056243255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-phenylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

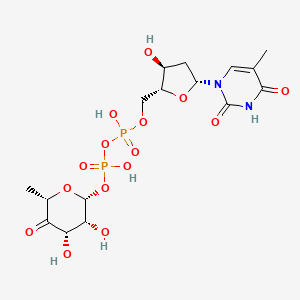

![1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B1217940.png)